3,5-Dibromosalicylaldoxime synthesis from 3,5-Dibromosalicylaldehyde
3,5-Dibromosalicylaldoxime synthesis from 3,5-Dibromosalicylaldehyde
Executive Summary
This technical guide details the synthesis of 3,5-Dibromosalicylaldoxime (CAS 21386-43-6) via the condensation of 3,5-Dibromosalicylaldehyde with hydroxylamine hydrochloride. Unlike generic oxime synthesis protocols, this guide addresses the specific solubility challenges posed by the dibromo-substituted aromatic ring and the critical pH buffering required to drive the equilibrium forward.
Key Metrics:
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Reaction Type: Nucleophilic Addition-Elimination (Condensation)
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Expected Yield: 85-95% (Optimized)
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Primary Application: High-specificity copper(II) extraction ligands and precursors for bioactive Schiff base complexes.
Strategic Context & Mechanism
The Chemical Challenge
The introduction of two bromine atoms at the 3 and 5 positions of the salicylaldehyde core significantly increases the lipophilicity and alters the electronic density of the carbonyl carbon. While the electron-withdrawing nature of bromine activates the carbonyl carbon toward nucleophilic attack, it also renders the starting material less soluble in purely aqueous media, necessitating a carefully balanced ethanol-water solvent system.
Reaction Mechanism
The synthesis proceeds through a classic Schiff base formation mechanism. Hydroxylamine (:NH₂OH), generated in situ from its hydrochloride salt, acts as the nucleophile.
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Activation: The carbonyl oxygen is protonated or hydrogen-bonded, increasing electrophilicity.
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Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
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Elimination: Proton transfer facilitates the elimination of water, establishing the C=N double bond.
Critical Control Point: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent oxidation. It must be liberated by a base (typically Sodium Acetate or NaOH) to function as a nucleophile. If the pH is too low, the amine remains protonated (NH₃OH⁺) and non-nucleophilic. If too high, side reactions (Cannizzaro) or phenol deprotonation may occur.
Figure 1: Mechanistic pathway of oxime formation. The base-mediated liberation of free hydroxylamine is the rate-determining initiation step.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | Role | Stoichiometry |
| 3,5-Dibromosalicylaldehyde | 90-59-5 | Substrate | 1.0 eq |
| Hydroxylamine Hydrochloride | 5470-11-1 | Reagent | 1.2 - 1.5 eq |
| Sodium Acetate (Anhydrous) | 127-09-3 | Buffer/Base | 1.5 - 2.0 eq |
| Ethanol (95% or Absolute) | 64-17-5 | Solvent | ~10 mL/g substrate |
| Deionized Water | 7732-18-5 | Co-solvent | ~2-5 mL/g substrate |
Step-by-Step Procedure
1. Preparation of the Electrophile Solution:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-Dibromosalicylaldehyde in Ethanol.
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Note: Warm slightly (40-50 °C) if dissolution is slow. The solution should be clear yellow.
2. Preparation of the Nucleophile Solution:
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In a separate beaker, dissolve 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a minimum amount of Deionized Water.
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Why Sodium Acetate? It acts as a mild base to neutralize the HCl, buffering the solution to pH ~5-6, which is optimal for oxime formation without deprotonating the phenolic hydroxyl group.
3. Condensation Reaction:
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Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution under vigorous stirring.
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Fit the flask with a reflux condenser.[5]
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Heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours .
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Monitoring: The reaction progress can be monitored by TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f due to H-bonding).
4. Work-up and Isolation:
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Allow the reaction mixture to cool slowly to room temperature.
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Precipitation: If the product does not crystallize upon cooling, reduce the solvent volume by rotary evaporation or add cold water to induce precipitation.
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Filter the solid precipitate using a Buchner funnel.
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Wash the filter cake thoroughly with cold water (to remove NaCl and unreacted hydroxylamine) followed by a small amount of cold 20% ethanol (to remove unreacted aldehyde).
5. Purification:
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Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
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Dry the crystals in a vacuum oven at 60 °C for 6 hours.
Figure 2: Operational workflow for the synthesis and purification of 3,5-Dibromosalicylaldoxime.
Characterization & Quality Control
To validate the synthesis, the following physicochemical properties must be confirmed.
Melting Point Analysis
The melting point is the primary indicator of purity for this compound.
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Starting Material (Aldehyde): 82–85 °C
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Product (Oxime): 223–229 °C (Decomposition often observed near melt)
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Note: A sharp melting point within this high range confirms the successful conversion and absence of starting material.
Spectroscopic Data
| Technique | Expected Signal | Assignment |
| IR (KBr) | 3200–3400 cm⁻¹ (broad) | ν(OH) (Phenolic & Oxime) |
| 1615–1630 cm⁻¹ (sharp) | ν(C=N) (Azomethine) | |
| ~600–700 cm⁻¹ | ν(C-Br) | |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm (s) | Phenolic -OH |
| δ 10.5–11.0 ppm (s) | Oxime =N-OH | |
| δ 8.2–8.5 ppm (s) | Azomethine -CH=N- | |
| δ 7.6–7.9 ppm (d, J~2.5Hz) | Aromatic H (H-4, H-6) |
Interpretation: The appearance of the oxime OH singlet and the shift of the CH signal (from ~10 ppm in aldehyde to ~8.3 ppm in oxime) are diagnostic.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Solvent too ethanolic; Product too soluble. | Add ice-cold water dropwise to the cooled reaction mixture to force precipitation. |
| Melting Point < 200°C | Contamination with starting aldehyde. | Recrystallize again from Ethanol. Ensure reflux time was sufficient. |
| Dark Coloration | Oxidation of phenol or trace iron contamination. | Use high-purity reagents. Perform reaction under Nitrogen atmosphere if strict purity is required. |
| Sticky Product | Residual solvent or oils. | Triturate the solid with cold hexanes or diethyl ether to remove non-polar impurities. |
Safety & Handling
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3,5-Dibromosalicylaldehyde: Causes skin irritation and serious eye irritation.[6] Avoid dust inhalation.[6][7]
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Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Heating hydroxylamine salts in confined spaces can be hazardous; ensure open reflux or proper venting.
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Brominated Compounds: Generally persistent; dispose of all organic waste in halogenated waste containers. Do not release into drains.[7]
References
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National Institute of Standards and Technology (NIST). (n.d.). 3,5-Dibromosalicylaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] Retrieved from [Link]
Sources
- 1. 21386-43-6 CAS MSDS (3,5-DIBROMOSALICYLALDOXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Salicylaldoxime | 94-67-7 [chemicalbook.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. 3,5-Dibromosalicylaldoxime [chemdict.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 9. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
